molecular formula C21H20N2O B2958846 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 385402-87-9

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2958846
CAS No.: 385402-87-9
M. Wt: 316.404
InChI Key: JUKUCZMIXIZRBG-UHFFFAOYSA-N
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Description

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a naphthalene ring, a benzimidazole ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. This is followed by the alkylation of the benzimidazole with a naphthalen-1-ylmethyl halide under basic conditions to form the intermediate product. The final step involves the reduction of the intermediate to introduce the propanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its combination of a benzimidazole ring with a naphthalene ring and a propanol group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUCZMIXIZRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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